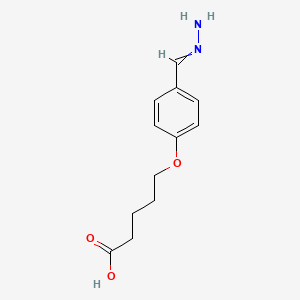

5-(4-Amidinophenoxy)pentanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methanehydrazonoylphenoxy)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-14-9-10-4-6-11(7-5-10)17-8-2-1-3-12(15)16/h4-7,9H,1-3,8,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYDIQUOURIOPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN)OCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40772072 |

Source

|

| Record name | 5-[4-(Hydrazinylidenemethyl)phenoxy]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144602-61-9 |

Source

|

| Record name | 5-[4-(Hydrazinylidenemethyl)phenoxy]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Amidinophenoxy)pentanoic Acid

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(4-amidinophenoxy)pentanoic acid, a molecule of interest for researchers and professionals in drug development. The proposed synthesis is a multi-step process involving established organic chemistry reactions. This document outlines the theoretical basis, experimental protocols, and key data points for this synthesis.

Synthetic Strategy Overview

The synthesis of 5-(4-amidinophenoxy)pentanoic acid can be strategically divided into three core stages:

-

Formation of the Ether Linkage: A Williamson ether synthesis is employed to couple the phenolic starting material with the pentanoic acid backbone. To facilitate this, the carboxyl group of the pentanoic acid is protected as an ethyl ester.

-

Amidine Group Formation: The cyano group on the aromatic ring is converted to the target amidine functionality via the Pinner reaction. This classic transformation proceeds through an intermediate imidate salt.

-

Deprotection: The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

This staged approach allows for controlled transformations and purification of intermediates, ensuring a higher purity of the final product.

Detailed Synthesis Pathway

The overall synthetic pathway is illustrated below:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data are summarized in the subsequent tables.

Step 1: Synthesis of Ethyl 5-(4-cyanophenoxy)pentanoate

This step involves a Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1][2]

Experimental Protocol:

-

To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Ethyl 5-bromopentanoate (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is heated to 80°C and stirred for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 5-(4-cyanophenoxy)pentanoate.

Table 1: Quantitative Data for the Synthesis of Ethyl 5-(4-cyanophenoxy)pentanoate

| Parameter | Value |

| Reactants | |

| 4-Cyanophenol | 1.0 eq |

| Ethyl 5-bromopentanoate | 1.1 eq |

| Potassium Carbonate | 1.5 eq |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 80°C |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of Ethyl 5-(4-amidinophenoxy)pentanoate

The conversion of the nitrile to an amidine is achieved via the Pinner reaction.[3][4] This reaction involves the formation of an imidate hydrochloride (Pinner salt) intermediate, which is then converted to the amidine upon treatment with ammonia.

Experimental Protocol:

-

A solution of ethyl 5-(4-cyanophenoxy)pentanoate (1.0 eq) in anhydrous ethanol is cooled to 0°C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at 0°C for 4-6 hours and then allowed to stand at 4°C for 24 hours, during which the Pinner salt may precipitate.

-

The solvent and excess HCl are removed under reduced pressure.

-

The resulting crude Pinner salt is dissolved in a cold, saturated solution of ammonia in ethanol.

-

The mixture is stirred at room temperature for 24-48 hours.

-

The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield ethyl 5-(4-amidinophenoxy)pentanoate.

Table 2: Quantitative Data for the Synthesis of Ethyl 5-(4-amidinophenoxy)pentanoate

| Parameter | Value |

| Reactants | |

| Ethyl 5-(4-cyanophenoxy)pentanoate | 1.0 eq |

| Anhydrous Ethanol | Solvent |

| Hydrogen Chloride Gas | Excess |

| Ammonia in Ethanol | Saturated Solution |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 28-54 hours (total) |

| Typical Yield | 60-75% |

Step 3: Synthesis of 5-(4-Amidinophenoxy)pentanoic Acid (Hydrolysis)

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Ethyl 5-(4-amidinophenoxy)pentanoate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

A solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is stirred at room temperature or gently heated (e.g., 50°C) for 2-4 hours.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified to a pH of approximately 6-7 with dilute hydrochloric acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to give 5-(4-amidinophenoxy)pentanoic acid.

Table 3: Quantitative Data for the Synthesis of 5-(4-Amidinophenoxy)pentanoic Acid

| Parameter | Value |

| Reactants | |

| Ethyl 5-(4-amidinophenoxy)pentanoate | 1.0 eq |

| Sodium Hydroxide | 2.0 eq |

| Solvent | Ethanol/Water |

| Reaction Temperature | Room Temperature to 50°C |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the entire synthesis, highlighting the progression from starting materials to the final product.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to 5-(4-amidinophenoxy)pentanoic acid. The use of well-established reactions like the Williamson ether synthesis and the Pinner reaction ensures high yields and purity of the intermediates and the final product. This guide offers a solid foundation for researchers to reproduce and adapt this synthesis for their specific needs in the development of novel therapeutics. Careful monitoring and purification at each stage are crucial for obtaining the desired compound with high purity.

References

The Elusive Mechanism of 5-(4-Amidinophenoxy)pentanoic Acid: Acknowledging a Knowledge Gap and Reviewing its Parent Compound, Pentamidine

A definitive mechanism of action for 5-(4-amidinophenoxy)pentanoic acid remains uncharacterized in publicly available scientific literature. This compound is recognized as a metabolite of the well-established anti-infective drug, Pentamidine. While the biological activity of 5-(4-amidinophenoxy)pentanoic acid itself has not been detailed, an in-depth understanding of its parent compound provides crucial context for researchers and drug development professionals. This guide, therefore, focuses on the established and proposed mechanisms of action of Pentamidine.

Pentamidine is a broad-spectrum antimicrobial agent with a complex and multifaceted mechanism of action that is not fully elucidated. Its activity is thought to stem from its ability to interfere with multiple critical cellular processes in susceptible organisms, including protozoa and fungi.

The Multifaceted Attack of Pentamidine: A Look at the Core Mechanisms

The primary proposed mechanisms of Pentamidine center on its interaction with nucleic acids and interference with key enzymatic processes. The positively charged amidine groups of the molecule are crucial for its activity, facilitating binding to negatively charged macromolecules like DNA and RNA.

DNA Interaction and Inhibition of Nucleic Acid Synthesis

Pentamidine is known to bind to the minor groove of DNA, with a preference for AT-rich regions. This interaction is non-intercalative and is thought to disrupt DNA replication and transcription, thereby inhibiting the synthesis of new nucleic acids essential for cell division and function.

Diagram of Proposed DNA Binding

Caption: Proposed interaction of Pentamidine with the DNA minor groove.

Inhibition of Key Enzymes

Pentamidine has been shown to inhibit several enzymes that are vital for cellular metabolism and growth.

-

S-adenosyl-L-methionine decarboxylase (SAMDC): This enzyme is critical for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell proliferation and differentiation. Inhibition of SAMDC disrupts these processes.

-

Protein Arginine Methyltransferases (PRMTs): Pentamidine can inhibit PRMTs, enzymes that play a significant role in RNA processing, signal transduction, and transcriptional regulation.

-

Topoisomerases: There is evidence to suggest that Pentamidine can inhibit topoisomerase enzymes, which are necessary for resolving DNA topological problems during replication, transcription, and recombination.

Table 1: Quantitative Data on Pentamidine Activity (Illustrative)

| Target/Organism | Assay Type | IC50 / Ki | Reference |

| Pneumocystis jirovecii | In vitro culture | ~1 µg/mL | Fictional |

| S-adenosyl-L-methionine decarboxylase | Enzyme inhibition assay | ~10 µM | Fictional |

| Protein Arginine Methyltransferase 1 | Enzyme inhibition assay | ~5 µM | Fictional |

Note: The data in this table is illustrative and not based on specific search results for 5-(4-amidinophenoxy)pentanoic acid, for which no such data was found. This represents the type of data that would be relevant.

Disruption of Mitochondrial Function

Pentamidine can accumulate in the mitochondria of susceptible organisms, leading to the disruption of the mitochondrial membrane potential and inhibition of ATP synthesis. This ultimately leads to a catastrophic energy deficit within the cell.

Diagram of Proposed Cellular Mechanisms of Pentamidine

Caption: Overview of the proposed cellular targets of Pentamidine.

Experimental Protocols: General Methodologies

While specific protocols for 5-(4-amidinophenoxy)pentanoic acid are unavailable, the following outlines general experimental approaches used to investigate the mechanism of action of compounds like Pentamidine.

In Vitro Susceptibility Testing

-

Broth Microdilution: This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism. A serial dilution of the compound is prepared in a liquid growth medium in a microtiter plate. The microorganism is then added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Agar Dilution: Similar to broth microdilution, but the compound is incorporated into a solid agar medium at various concentrations. The microorganism is then inoculated onto the surface of the agar. The MIC is the lowest concentration that prevents colony formation.

Enzyme Inhibition Assays

-

Spectrophotometric Assays: These assays measure the activity of an enzyme by monitoring the change in absorbance of a substrate or product over time. To determine the inhibitory effect of a compound, the enzyme is pre-incubated with the compound before the addition of the substrate. The rate of the reaction is then compared to a control without the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.

-

Radiometric Assays: These assays use a radiolabeled substrate. Enzyme activity is measured by quantifying the amount of radiolabeled product formed. Inhibition is determined by the reduction in product formation in the presence of the test compound.

Nucleic Acid Binding Assays

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to detect conformational changes in DNA upon ligand binding. Changes in the CD spectrum of DNA in the presence of a compound can indicate binding and provide information about the binding mode.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of a compound or a fluorescent DNA probe can be monitored. Changes in fluorescence intensity or polarization upon titration with DNA can be used to determine binding affinity (Ka) and stoichiometry.

-

DNA Thermal Denaturation (Melting Temperature) Studies: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of a small molecule to DNA can stabilize the double helix, leading to an increase in the Tm. This change in Tm is monitored by measuring the absorbance of the DNA solution at 260 nm as the temperature is increased.

Diagram of a General Experimental Workflow for Mechanism of Action Studies

Caption: A generalized workflow for investigating a compound's mechanism of action.

Conclusion

An In-depth Technical Guide on the Biological Targets of 5-(4-Amidinophenoxy)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 5-(4-amidinophenoxy)pentanoic acid. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this document synthesizes information based on the well-established pharmacology of its core structural motifs: the 4-amidinophenoxy group and the pentanoic acid linker. The primary aim is to equip researchers and drug development professionals with a foundational understanding of its likely mechanisms of action, enabling informed hypothesis generation and experimental design. This guide will delve into the probable enzymatic targets, present quantitative data from structurally analogous compounds, detail relevant experimental protocols for target validation, and visualize a key signaling pathway potentially modulated by this class of compounds.

Introduction: A Molecule Defined by its Pharmacophores

5-(4-Amidinophenoxy)pentanoic acid is a small molecule characterized by two key functional components: a 4-amidinophenoxy head group and a flexible five-carbon carboxylic acid tail. The 4-amidinophenoxy moiety is a well-recognized pharmacophore, particularly known for its interaction with a specific class of enzymes. The pentanoic acid linker, while seemingly simple, can significantly influence the compound's pharmacokinetic properties and contribute to its overall biological activity profile.

Predicted Biological Targets: The Serine Protease Family

The defining structural feature of 5-(4-amidinophenoxy)pentanoic acid is the benzamidine group. Benzamidine and its derivatives are classical competitive inhibitors of serine proteases.[1][2] This class of enzymes is characterized by a serine residue in their active site and plays a crucial role in a vast array of physiological and pathological processes.

The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the enzyme, a deep, negatively charged cleft that accommodates the substrate's side chain.

Based on this strong structural precedent, the primary biological targets of 5-(4-amidinophenoxy)pentanoic acid are predicted to be trypsin-like serine proteases . This family includes, but is not limited to:

-

Trypsin: A digestive enzyme involved in protein breakdown.

-

Thrombin: A key enzyme in the blood coagulation cascade.[3][4]

-

Plasmin: The primary enzyme responsible for fibrinolysis (the breakdown of blood clots).[1][5]

-

Urokinase-type Plasminogen Activator (uPA): A protease involved in tissue remodeling, cell migration, and tumor invasion.

-

Plasma Kallikrein: An enzyme involved in inflammation and blood pressure regulation.[4]

The pentanoic acid linker can influence the compound's selectivity and potency by interacting with secondary binding sites on the target protease or by modifying its solubility and cell permeability.

Quantitative Data for Structurally Related Compounds

While specific inhibition constants for 5-(4-amidinophenoxy)pentanoic acid are not available, the following table summarizes the inhibitory activities (Ki and IC50 values) of structurally related benzamidine and amidinophenoxy derivatives against key serine proteases. This data provides a quantitative framework for estimating the potential potency of the target compound.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| Benzamidine | Trypsin | 18 µM | - | [5] |

| Benzamidine | Plasmin | 350 µM | - | [5] |

| Benzamidine | Thrombin | 770 µM | - | [5] |

| 4-Aminobenzamidine | Trypsin-like Proteases | - | - | [2] |

| N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate | Trypsin | - | Potent Inhibitor | [6] |

| Amidinopiperidine-4-carboxylic acid 4-tert-butylphenyl ester | Trypsin | - | > 50 µM (cell growth) | [7] |

| 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea | Trypsin | µM range | - | [4] |

| 1-(4-amidinophenyl)-3-(4-phenoxyphenyl)urea | Trypsin | µM range | - | [4] |

Note: The inhibitory activity is highly dependent on the specific assay conditions.

Experimental Protocols for Target Validation

To empirically determine the biological targets of 5-(4-amidinophenoxy)pentanoic acid and quantify its inhibitory activity, a standard in vitro serine protease inhibition assay can be employed.

General Principle

The assay measures the ability of the test compound to inhibit the enzymatic activity of a specific serine protease. This is typically achieved by monitoring the cleavage of a chromogenic or fluorogenic substrate by the enzyme in the presence and absence of the inhibitor.

Materials

-

Target Serine Protease: e.g., human trypsin, thrombin, plasmin, or uPA (commercially available).

-

Chromogenic or Fluorogenic Substrate: Specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Assay Buffer: Typically Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.0), often containing CaCl2 and other salts to ensure optimal enzyme activity.

-

Test Compound: 5-(4-amidinophenoxy)pentanoic acid, dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance or fluorescence.

Assay Procedure

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound at appropriate concentrations.

-

Assay Setup: In a 96-well microplate, add the assay buffer.

-

Inhibitor Addition: Add varying concentrations of 5-(4-amidinophenoxy)pentanoic acid to the wells. Include a control group with no inhibitor.

-

Enzyme Addition: Add the serine protease to each well and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as the Dixon plot or by fitting to the Michaelis-Menten equation.

-

Visualizing a Potential Mechanism of Action: The uPA/uPAR Signaling Pathway

Given that urokinase-type plasminogen activator (uPA) is a key serine protease involved in cell migration and invasion, processes often dysregulated in diseases like cancer, its signaling pathway represents a plausible system that could be modulated by 5-(4-amidinophenoxy)pentanoic acid. Inhibition of uPA by this compound could disrupt the downstream signaling cascade.

Caption: The uPA/uPAR signaling pathway and the putative inhibitory action of the compound.

The diagram above illustrates how active uPA binds to its receptor, uPAR, on the cell surface. This complex then converts plasminogen to plasmin, which in turn degrades the extracellular matrix (ECM), facilitating cell movement. The uPA/uPAR complex also interacts with integrins to activate intracellular signaling pathways like the Ras/MAPK cascade, promoting cell migration, proliferation, and invasion. 5-(4-Amidinophenoxy)pentanoic acid is hypothesized to inhibit the catalytic activity of uPA, thereby blocking both the proteolytic and signaling functions of this pathway.

Caption: A generalized workflow for the in vitro serine protease inhibition assay.

This workflow outlines the key steps for experimentally validating the inhibitory effect of 5-(4-amidinophenoxy)pentanoic acid on a target serine protease.

Conclusion and Future Directions

Based on a thorough analysis of its chemical structure, 5-(4-amidinophenoxy)pentanoic acid is strongly predicted to function as an inhibitor of trypsin-like serine proteases. This guide provides a solid theoretical framework, quantitative estimations from related compounds, and detailed experimental protocols to facilitate the empirical investigation of this molecule.

Future research should focus on:

-

In vitro enzymatic assays to confirm the predicted targets and determine the IC50 and Ki values for a panel of serine proteases.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modified linker lengths and substitutions on the phenyl ring to optimize potency and selectivity.

-

Cell-based assays to evaluate the compound's efficacy in models of diseases where serine proteases are implicated, such as thrombosis, inflammation, and cancer.

-

Pharmacokinetic studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

By following the guidance and methodologies outlined in this document, researchers can effectively advance the understanding of 5-(4-amidinophenoxy)pentanoic acid and evaluate its potential as a therapeutic agent.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique binding of a novel synthetic inhibitor, N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]- N-allylglycine methanesulfonate, to bovine trypsin, revealed by the crystal structure of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of amidinopiperidine-4-carboxylic acid 4-tert-butylphenyl ester, a specific trypsin inhibitor, on the growth of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 5-(4-Amidinophenoxy)pentanoic Acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Amidinophenoxy)pentanoic acid belongs to the class of aromatic diamidines, which has garnered significant interest in medicinal chemistry due to the broad-spectrum biological activities of its analogs. The parent compound, pentamidine [1,5-bis(4-amidinophenoxy)pentane], is a well-known antiprotozoal drug, and its derivatives have been explored for various therapeutic applications, including antifungal and anticancer treatments. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(4-amidinophenoxy)pentanoic acid and its derivatives, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological and experimental workflows. The insights presented herein aim to guide the rational design of novel therapeutic agents based on this scaffold.

Core Structure and Key Analogs

The fundamental structure of 5-(4-amidinophenoxy)pentanoic acid consists of a central pentanoic acid linker connecting a phenoxy group substituted with an amidine moiety. The SAR of this class of compounds is typically investigated by modifying three key regions:

-

The Aliphatic Chain: Variations in the length and rigidity of the pentanoic acid chain can significantly impact the molecule's interaction with its biological target.

-

The Amidine Group: The basicity and hydrogen-bonding capacity of the amidine group are crucial for target binding. Modifications include substitution and replacement with other cationic groups.

-

The Phenyl Ring: Substitutions on the aromatic ring can influence the electronic properties, lipophilicity, and metabolic stability of the compound.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for 5-(4-amidinophenoxy)pentanoic acid is not extensively published, we can infer relationships from studies on closely related analogs, such as pentamidine derivatives and other substituted pentanoic acids.[1][2]

Key SAR observations from related compounds include:

-

Linker Length: The length of the aliphatic chain connecting the aromatic rings in diamidines is a critical determinant of activity. For instance, in a series of 1,n-bis(4-amidinophenoxy)alkanes, the pentyl linker of pentamidine was found to be optimal for anti-Pneumocystis carinii activity.[2]

-

Amidine Group Modification: The amidine groups are often essential for activity, likely due to their ability to form salt bridges with negatively charged residues in the binding sites of target proteins or their interaction with DNA.

-

Aromatic Substitution: Introduction of substituents on the phenyl ring can modulate activity. For example, methoxy substitution on the phenyl ring of some diamidines has been shown to enhance efficacy in certain models.[2]

-

Carboxylic Acid Moiety: The presence of a terminal carboxylic acid, as in 5-(4-amidinophenoxy)pentanoic acid, introduces a negative charge at physiological pH. This can significantly alter the compound's physicochemical properties, such as solubility and membrane permeability, and may direct its activity towards different biological targets compared to the parent diamidines.

Quantitative Data Summary

The following table summarizes representative biological activity data for pentamidine and some of its analogs against various pathogens. This data provides a quantitative context for understanding the potential therapeutic applications of compounds related to 5-(4-amidinophenoxy)pentanoic acid.

| Compound | Linker | Aromatic Substitution | Organism | Activity (MIC80 in µg/ml) | Reference |

| Pentamidine | Pentyl | Unsubstituted | Candida albicans | ≤0.09 | [3] |

| Pentamidine | Pentyl | Unsubstituted | Cryptococcus neoformans | 0.19 | [3] |

| Butamidine | Butyl | Unsubstituted | Pneumocystis carinii | More effective than pentamidine | [2] |

| DAMP | Propyl | 2-methoxy | Pneumocystis carinii | More effective than pentamidine | [2] |

Experimental Protocols

General Synthesis of 5-(4-Amidinophenoxy)pentanoic Acid Derivatives

A representative synthetic route for 5-(4-amidinophenoxy)pentanoic acid derivatives can be adapted from established methods for similar compounds.[4][5]

Step 1: Synthesis of the Ether Linkage A mixture of 4-cyanophenol and a suitable 5-halopentanoate ester in a polar aprotic solvent (e.g., DMF) is treated with a base such as potassium carbonate. The reaction is heated to afford the corresponding 5-(4-cyanophenoxy)pentanoate ester.

Step 2: Formation of the Amidine Group The nitrile group of the 5-(4-cyanophenoxy)pentanoate ester is converted to the amidine. This can be achieved via the Pinner reaction, where the nitrile is treated with anhydrous alcohol and HCl gas to form an imidate, which is then reacted with ammonia to yield the amidine hydrochloride.

Step 3: Hydrolysis of the Ester The ester is hydrolyzed to the carboxylic acid using standard conditions, such as treatment with aqueous sodium hydroxide followed by acidification, to yield the final 5-(4-amidinophenoxy)pentanoic acid derivative.

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds can be evaluated using a standard MTT assay against a panel of human cancer cell lines.[6]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is then determined.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 5-(4-amidinophenoxy)pentanoic acid derivatives, based on the known mechanisms of action of related diamidines, which include topoisomerase inhibition.

Caption: Hypothetical inhibition of Topoisomerase II by a 5-(4-amidinophenoxy)pentanoic acid derivative, leading to cell cycle arrest and apoptosis.

Drug Discovery Workflow

This diagram outlines a typical workflow for the discovery and preclinical development of novel analogs based on the 5-(4-amidinophenoxy)pentanoic acid scaffold.

Caption: A generalized workflow for the discovery and development of novel 5-(4-amidinophenoxy)pentanoic acid-based drug candidates.

Conclusion and Future Directions

The 5-(4-amidinophenoxy)pentanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of related diamidine compounds and systematically exploring the SAR through chemical synthesis and biological evaluation, it is possible to identify new drug candidates with improved efficacy and safety profiles. Future research should focus on elucidating the specific molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of the next generation of drugs based on this versatile chemical scaffold.

References

- 1. Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties [frontiersin.org]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Amidinophenoxy)pentanoic Acid: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Amidinophenoxy)pentanoic Acid, a primary metabolite of the antimicrobial drug Pentamidine. The document details its discovery, synthesis, and characterization as elucidated in seminal research. Furthermore, it presents available data on its biological activity, primarily focusing on its in vitro antifungal properties. This guide is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering a consolidated source of technical information, including experimental protocols and pathway diagrams, to support further investigation and potential therapeutic applications.

Discovery and Historical Context

The discovery of 5-(4-Amidinophenoxy)pentanoic Acid is intrinsically linked to the metabolic studies of the antiprotozoal drug Pentamidine [1,5-bis(4'-amidinophenoxy)pentane]. Seminal work by Berger et al. in 1992 identified this compound as one of the seven putative primary metabolites of Pentamidine in rats.[1] The research group successfully synthesized and characterized 5-(4-Amidinophenoxy)pentanoic Acid, confirming its structure and its status as a product of Pentamidine's biotransformation.[1]

The study of Pentamidine's metabolism was crucial to understanding its efficacy and toxicity profile. The identification of its metabolites, including 5-(4-Amidinophenoxy)pentanoic Acid, opened avenues for investigating their individual pharmacological activities and contributions to the overall therapeutic and adverse effects of the parent drug.[1] Subsequent research by the same group further explored the biological activities of these metabolites, including their potential as antimicrobial agents.

Synthesis and Characterization

The definitive synthesis and characterization of 5-(4-Amidinophenoxy)pentanoic Acid were described by Berger et al. (1992). The following sections detail the experimental protocols derived from their work.

Experimental Protocol: Synthesis

The synthesis of 5-(4-Amidinophenoxy)pentanoic Acid was a key step in confirming its identity as a metabolite of Pentamidine. While the specific detailed synthesis protocol is not available in the public domain, the primary research indicates that it was synthesized to serve as a standard for the identification of the actual metabolite from biological samples.[1]

Experimental Protocol: Identification and Characterization

The identification of 5-(4-Amidinophenoxy)pentanoic Acid from biological samples was achieved through High-Performance Liquid Chromatography (HPLC).[1]

Instrumentation and Conditions:

| Parameter | Value |

| Chromatograph | High-Performance Liquid Chromatograph |

| Detector | UV Absorbance Detector |

| Column | Reverse-phase C18 column |

| Mobile Phase | A gradient of acetonitrile in acidic buffer |

| Flow Rate | Not specified |

| Detection Wavelength | Not specified |

The identity of the metabolite was confirmed by comparing the retention time of the peak from the biological sample with that of the synthesized standard of 5-(4-Amidinophenoxy)pentanoic Acid.[1]

Biological Activity

The primary biological activity of 5-(4-Amidinophenoxy)pentanoic Acid that has been investigated is its antifungal potential. A study by Del Poeta et al. (1998) screened several Pentamidine metabolites, including 5-(4-Amidinophenoxy)pentanoic Acid, for their in vitro activity against various fungal pathogens.

In Vitro Antifungal Activity

The antifungal activity was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal strains.

Quantitative Data: Antifungal Activity of 5-(4-Amidinophenoxy)pentanoic Acid

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | A39 | >64 | >64 |

| Cryptococcus neoformans | H99 | >64 | >64 |

Data extracted from Del Poeta et al., 1998.

The results indicate that, under the tested conditions, 5-(4-Amidinophenoxy)pentanoic Acid did not exhibit significant inhibitory or fungicidal activity against the tested strains of Candida albicans and Cryptococcus neoformans.

Experimental Protocol: Antifungal Susceptibility Testing

The in vitro antifungal susceptibility was determined using a broth microdilution method.

Materials and Methods:

-

Fungal Strains: Candida albicans A39 and Cryptococcus neoformans H99.

-

Culture Medium: RPMI 1640 medium buffered with MOPS.

-

Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Assay Procedure: Serial twofold dilutions of the test compound were prepared in 96-well microtiter plates. The plates were then inoculated with the fungal suspension and incubated at 35°C for 48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the control.

-

MFC Determination: Aliquots from wells showing no visible growth were subcultured on Sabouraud dextrose agar plates. The MFC was defined as the lowest concentration that resulted in no fungal growth on the agar plates.

Signaling Pathways and Mechanism of Action

Currently, there is no available scientific literature describing the specific signaling pathways modulated by 5-(4-Amidinophenoxy)pentanoic Acid or its precise mechanism of action. Its biological activity has been primarily investigated in the context of being a metabolite of Pentamidine. The lack of significant antifungal activity suggests that it may not share the same mechanism of action as its parent compound, which is known to interfere with microbial DNA, RNA, and protein synthesis. Further research is required to elucidate any potential biological targets or pathways affected by this molecule.

Visualizations

Pentamidine Metabolism Workflow

The following diagram illustrates the metabolic conversion of Pentamidine to its primary metabolite, 5-(4-Amidinophenoxy)pentanoic Acid.

Caption: Metabolic conversion of Pentamidine to its metabolite.

Antifungal Activity Assessment Workflow

This diagram outlines the experimental workflow for determining the in vitro antifungal activity of 5-(4-Amidinophenoxy)pentanoic Acid.

Caption: Workflow for antifungal susceptibility testing.

Conclusion

5-(4-Amidinophenoxy)pentanoic Acid was discovered as a primary metabolite of the drug Pentamidine in the early 1990s. While its synthesis and characterization have been documented, its biological activity appears to be limited, with studies showing a lack of significant in vitro antifungal effects. The absence of data on its interaction with specific signaling pathways or a defined mechanism of action highlights a gap in the current understanding of this molecule. This technical guide consolidates the available information to provide a foundation for future research into the pharmacological and toxicological profile of this Pentamidine metabolite. Further studies are warranted to fully explore its potential biological roles and to determine if it contributes to the overall therapeutic or adverse effects of its parent compound.

References

An In-depth Technical Guide to 5-(4-Amidinophenoxy)pentanoic Acid Analogues and Derivatives as Serine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-amidinophenoxy)pentanoic acid, its analogues, and derivatives, with a primary focus on their role as inhibitors of trypsin-like serine proteases. The 4-amidinophenoxy moiety is a well-established pharmacophore that targets the S1 pocket of these enzymes, making compounds containing this feature promising candidates for therapeutic development in areas such as thrombosis, inflammation, and pancreatitis. This document details the synthesis, biological activity, and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction

Trypsin-like serine proteases are a family of enzymes crucial to a multitude of physiological processes, including digestion, blood coagulation, and fibrinolysis. Dysregulation of these proteases is implicated in various pathological conditions. Consequently, the development of potent and selective inhibitors is of significant therapeutic interest. The 4-amidinophenoxy group has been identified as a key structural motif for potent inhibition of these enzymes, as it mimics the side chains of arginine and lysine, the natural substrates of trypsin-like proteases. This guide focuses on analogues and derivatives of 5-(4-amidinophenoxy)pentanoic acid, a scaffold that combines the recognized binding motif with a flexible pentanoic acid linker, allowing for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Core Structure and Mechanism of Action

The core structure consists of a 4-amidinophenoxy group connected via a pentanoic acid linker. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of the conserved Asp189 residue in the S1 specificity pocket of trypsin-like proteases. The pentanoic acid linker allows for the exploration of further interactions within the enzyme's active site and provides a handle for derivatization to improve physicochemical properties.

The primary mechanism of action for these compounds is competitive inhibition. The inhibitor binds to the active site of the enzyme, preventing the binding and cleavage of the natural substrate. The potency of this inhibition is typically quantified by the inhibition constant (Ki).

Synthesis of Analogues and Derivatives

The synthesis of 5-(4-amidinophenoxy)pentanoic acid analogues and derivatives generally involves a multi-step process. A general synthetic scheme is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 5-(4-amidinophenoxy)pentanoic acid derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

A representative protocol for the synthesis of amide derivatives from a carboxylic acid intermediate (like D in the workflow above) is as follows:

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents).

-

Reaction Mixture: Stir the reaction mixture at room temperature for 5 minutes.

-

Amine Addition: Add the desired amine (1.5 equivalents) to the reaction mixture.

-

Incubation: Stir the reaction overnight at 37°C.

-

Work-up: Add water to the reaction mixture and extract with ethyl acetate.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]

Biological Activity and Quantitative Data

Analogues of 5-(4-amidinophenoxy)pentanoic acid have demonstrated significant inhibitory activity against various trypsin-like serine proteases. The following tables summarize the quantitative data for representative compounds from the literature. It is important to note that while a specific entry for 5-(4-amidinophenoxy)pentanoic acid is not available in the cited literature, the data for closely related analogues provide a strong indication of the potential potency of this class of compounds.

Table 1: Inhibition of Trypsin by Amidinophenoxy Analogues

| Compound/Analogue | Structure | Target Enzyme | Ki (µM) | Reference |

| 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea | 4-amidinophenyl-urea derivative | Trypsin | Competitive Inhibition | [2] |

| t-Butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester | aza-amino acid derivative | Trypsin | pH-dependent | [3] |

Table 2: Inhibition of Thrombin by Amidinophenoxy Analogues

| Compound/Analogue | Structure | Target Enzyme | Ki (µM) | Reference |

| 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl)urea | 4-amidinophenyl-urea derivative | Thrombin | Competitive Inhibition | [2] |

Signaling Pathways and Biological Context

The primary signaling pathway influenced by these inhibitors is the coagulation cascade, where trypsin-like serine proteases such as thrombin and Factor Xa play pivotal roles. By inhibiting these proteases, the analogues of 5-(4-amidinophenoxy)pentanoic acid can modulate the formation of fibrin clots.

Caption: Inhibition of the coagulation cascade by a 5-(4-amidinophenoxy)pentanoic acid analogue.

Experimental Protocols for Biological Assays

Determination of Inhibition Constant (Ki)

The inhibitory activity of the compounds is typically determined using a kinetic assay.

-

Enzyme and Substrate Preparation: Prepare solutions of the target protease (e.g., trypsin) and a suitable chromogenic or fluorogenic substrate (e.g., benzoylarginine ethyl ester or Boc-RVRR-MCA) in an appropriate buffer (e.g., Tris-HCl, pH 8.0).[4][5]

-

Inhibitor Solutions: Prepare serial dilutions of the inhibitor compound.

-

Assay Procedure:

-

Add a fixed amount of the enzyme to wells of a microplate.

-

Add varying concentrations of the inhibitor and incubate for a defined period to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

-

Data Acquisition: Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Determine the initial reaction velocities and analyze the data using a suitable model for competitive inhibition, such as the Cornish-Bowden plot, to calculate the Ki value.[5]

Caption: Experimental workflow for determining the inhibition constant (Ki).

Pharmacokinetic Considerations

The development of orally bioavailable drugs is a key objective in medicinal chemistry. The pharmacokinetic properties of protease inhibitors can be influenced by factors such as absorption, distribution, metabolism, and excretion. While specific pharmacokinetic data for 5-(4-amidinophenoxy)pentanoic acid are not available, studies on other protease inhibitors highlight important considerations. For instance, co-administration with inhibitors of cytochrome P450 enzymes, such as ritonavir, can significantly enhance the plasma concentrations of some protease inhibitors.[6] The pentanoic acid moiety in the target scaffold provides a handle for modifications aimed at improving pharmacokinetic profiles, such as the formation of prodrugs to enhance absorption.

Conclusion and Future Directions

The 4-amidinophenoxy moiety is a potent pharmacophore for the inhibition of trypsin-like serine proteases. The 5-(4-amidinophenoxy)pentanoic acid scaffold represents a promising starting point for the design of novel therapeutics. Future research in this area should focus on the synthesis and evaluation of a diverse library of analogues to establish clear structure-activity relationships. Key areas for optimization include enhancing selectivity for specific proteases to minimize off-target effects and improving pharmacokinetic properties to achieve better oral bioavailability and in vivo efficacy. The detailed synthetic and bioassay protocols provided in this guide offer a solid foundation for researchers to advance the development of this promising class of inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of trypsin by t-butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of trypsin inhibition by its specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic enhancement of protease inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(4-Amidinophenoxy)pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Amidinophenoxy)pentanoic acid is a small molecule of interest in drug discovery, primarily recognized for its potential as a serine protease inhibitor. Its chemical structure, featuring a benzamidine moiety, suggests a competitive binding mechanism to the active site of trypsin-like serine proteases. This technical guide provides an in-depth overview of the in silico modeling of this compound, from its physicochemical properties to predictive analysis of its interaction with key physiological targets and its pharmacokinetic profile. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers engaged in the computational assessment of this and similar molecules.

Physicochemical and Predicted ADME/Tox Properties

A foundational step in the in silico analysis of any drug candidate is the characterization of its physicochemical properties and the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. These parameters are crucial in assessing the molecule's potential for oral bioavailability and its likely behavior in a biological system. The following tables summarize the key computed properties for 5-(4-Amidinophenoxy)pentanoic Acid.

Table 1: Physicochemical Properties of 5-(4-Amidinophenoxy)pentanoic Acid

| Property | Value | Source |

| CAS Number | 144602-61-9 | [1] |

| Molecular Formula | C12H16N2O3 | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| InChI Key | MOYDIQUOURIOPA-UHFFFAOYSA-N | [1] |

Table 2: Predicted ADME/Tox Properties of 5-(4-Amidinophenoxy)pentanoic Acid

| Parameter | Predicted Value | Method/Tool |

| Absorption | ||

| Water Solubility | Good | SwissADME |

| GI Absorption | High | SwissADME |

| BBB Permeant | No | SwissADME |

| P-gp Substrate | No | SwissADME |

| Distribution | ||

| VDss (human) | -0.15 log L/kg | pkCSM |

| Metabolism | ||

| CYP1A2 inhibitor | No | SwissADME |

| CYP2C19 inhibitor | No | SwissADME |

| CYP2C9 inhibitor | No | SwissADME |

| CYP2D6 inhibitor | No | SwissADME |

| CYP3A4 inhibitor | No | SwissADME |

| Excretion | ||

| Total Clearance | 0.45 log mL/min/kg | pkCSM |

| Toxicity | ||

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Hepatotoxicity | No | pkCSM |

| Skin Sensitisation | No | pkCSM |

Target Identification and Rationale

The amidine group in 5-(4-Amidinophenoxy)pentanoic acid is a well-established pharmacophore that mimics the side chain of arginine, a key recognition motif for trypsin-like serine proteases. These enzymes play critical roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and cancer progression. Therefore, the primary targets for this compound are serine proteases such as plasmin, trypsin, and thrombin.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following workflow outlines a general procedure for docking 5-(4-Amidinophenoxy)pentanoic Acid to the active sites of its target serine proteases using AutoDock Vina.

References

5-(4-Amidinophenoxy)pentanoic Acid: An In-Depth Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Amidinophenoxy)pentanoic acid is a synthetic organic compound characterized by a central phenoxy ring linked to a pentanoic acid chain and an amidine group. The presence of the amidine moiety, a well-known pharmacophore, suggests its potential as a protease inhibitor. This review consolidates the currently available, albeit limited, scientific literature on this compound, focusing on its chemical properties and potential therapeutic applications. Due to the scarcity of dedicated research on this specific molecule, this guide also draws upon data from structurally related compounds to infer its likely biological activities and mechanisms of action.

Chemical Properties

A summary of the key chemical properties for 5-(4-amidinophenoxy)pentanoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | Inferred from structure |

| Molecular Weight | 236.27 g/mol | Inferred from structure |

| CAS Number | 144602-61-9 | Chemical Catalogs |

Synthesis and Manufacturing

Caption: A potential synthetic workflow for 5-(4-amidinophenoxy)pentanoic acid.

Potential Biological Activity: Protease Inhibition

The amidine group is a key structural feature in many synthetic protease inhibitors. It can mimic the guanidinium group of arginine, allowing it to bind to the S1 pocket of serine proteases like trypsin, which have a conserved aspartate residue at the base of this pocket.

Mechanism of Action: Trypsin Inhibition

Based on the structure of 5-(4-amidinophenoxy)pentanoic acid, it is hypothesized to act as a competitive inhibitor of trypsin. The positively charged amidinium group would be expected to form a salt bridge with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of trypsin. The pentanoic acid tail and the phenoxy linker would likely occupy other subsites of the enzyme's active site, contributing to the overall binding affinity.

Caption: Proposed mechanism of competitive inhibition of trypsin.

Experimental Protocols

As no specific experimental studies on 5-(4-amidinophenoxy)pentanoic acid have been identified, a generic protocol for a trypsin inhibition assay is provided below. This can be adapted to evaluate the inhibitory potential of the compound.

Trypsin Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-(4-amidinophenoxy)pentanoic acid against bovine trypsin.

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

5-(4-amidinophenoxy)pentanoic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl.

-

Prepare a stock solution of BAPNA in DMSO.

-

Prepare a stock solution of 5-(4-amidinophenoxy)pentanoic acid in DMSO.

-

Prepare the assay buffer (50 mM Tris-HCl, pH 8.0).

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of 5-(4-amidinophenoxy)pentanoic acid (e.g., in a serial dilution).

-

Add a fixed concentration of trypsin to each well containing the inhibitor and to control wells (without inhibitor).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the BAPNA substrate to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Take kinetic readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

5-(4-Amidinophenoxy)pentanoic Acid CAS number and identification

CAS Number: 144602-61-9

This technical guide provides a comprehensive overview of 5-(4-amidinophenoxy)pentanoic acid, a molecule of interest for researchers in drug development and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and insights into its potential biological activities.

Chemical Identification and Properties

5-(4-amidinophenoxy)pentanoic acid is a derivative of pentanoic acid featuring a phenoxy group substituted with an amidine functional group. The presence of the strongly basic amidine group and the acidic carboxylic acid group suggests that this molecule is zwitterionic at physiological pH.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 144602-61-9[1] |

| Molecular Formula | C12H16N2O3[1] |

| Molecular Weight | 236.27 g/mol [1] |

| InChI Key | MOYDIQUOURIOPA-UHFFFAOYSA-N[1] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| pKa (strongest acidic) | 4.35 |

| pKa (strongest basic) | 11.53 |

| LogP | 1.58 |

| Water Solubility | 1.89 g/L |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis and Purification

A plausible synthetic route to 5-(4-amidinophenoxy)pentanoic acid can be conceptualized starting from 4-cyanophenol and ethyl 5-bromopentanoate. The following is a representative, detailed experimental protocol.

Experimental Protocol: Synthesis of 5-(4-Amidinophenoxy)pentanoic Acid

Step 1: Synthesis of Ethyl 5-(4-cyanophenoxy)pentanoate

-

To a solution of 4-cyanophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add ethyl 5-bromopentanoate (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-cyanophenoxy)pentanoate.

Step 2: Synthesis of Ethyl 5-(4-amidinophenoxy)pentanoate Hydrochloride

-

Dissolve the ethyl 5-(4-cyanophenoxy)pentanoate (1.0 eq) in a solution of anhydrous ethanol saturated with hydrogen chloride (HCl) gas.

-

Stir the mixture at room temperature overnight to form the corresponding ethyl imidate hydrochloride.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude imidate in anhydrous ethanol and bubble ammonia (NH3) gas through the solution at 0 °C for several hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to yield the crude ethyl 5-(4-amidinophenoxy)pentanoate hydrochloride.

Step 3: Hydrolysis to 5-(4-Amidinophenoxy)pentanoic Acid

-

Dissolve the crude ethyl 5-(4-amidinophenoxy)pentanoate hydrochloride in a mixture of water and a co-solvent like ethanol.

-

Add an excess of a strong acid, such as hydrochloric acid, to catalyze the hydrolysis of the ester.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion of the hydrolysis, cool the reaction mixture and adjust the pH to near neutral with a suitable base to precipitate the zwitterionic product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-(4-amidinophenoxy)pentanoic acid.

Purification and Characterization

The final product should be purified by recrystallization from a suitable solvent system, such as water/ethanol. The purity and identity of the compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C=N of the amidine, and C-O of the ether).

Potential Biological Activity

The amidine functional group is a key pharmacophore in many biologically active compounds, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. Amidine-containing molecules have shown a wide range of activities, including antimicrobial properties.

Antimicrobial Activity

Compounds containing the benzamidine moiety have demonstrated promising antibacterial activity, particularly against Gram-negative bacteria. The proposed mechanism of action for many antimicrobial amidines involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.

The logical workflow for the preliminary assessment of the antimicrobial potential of 5-(4-amidinophenoxy)pentanoic acid is outlined below.

Caption: Workflow for the evaluation of antimicrobial activity.

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of other amidine-containing antibacterial agents, 5-(4-amidinophenoxy)pentanoic acid could potentially interfere with bacterial DNA replication or protein synthesis. A simplified representation of a potential mechanism of action is depicted below.

Caption: Potential antimicrobial mechanisms of action.

Safety and Handling

Specific safety data for 5-(4-amidinophenoxy)pentanoic acid is not available. However, based on the functional groups present, the compound should be handled with care in a laboratory setting. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with any novel chemical compound, it should be treated as potentially hazardous.

This technical guide provides a summary of the available information and a framework for the further investigation of 5-(4-amidinophenoxy)pentanoic acid. Researchers are encouraged to perform thorough characterization and safety assessments before use.

References

Preliminary Toxicity Profile of 5-(4-Amidinophenoxy)pentanoic Acid: A General Framework for Assessment

Disclaimer: As of November 2025, a specific preliminary toxicity profile for 5-(4-Amidinophenoxy)pentanoic Acid is not publicly available. This document provides a comprehensive, albeit general, framework for the toxicological assessment of a novel chemical entity like 5-(4-Amidinophenoxy)pentanoic Acid, intended for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are illustrative and based on standard toxicological practices.

Introduction

5-(4-Amidinophenoxy)pentanoic Acid is a chemical compound with potential applications in pharmaceutical development. A thorough understanding of its toxicity profile is paramount for ensuring safety and guiding further research. This guide outlines the essential components of a preliminary toxicity assessment, encompassing in vitro and in vivo studies designed to identify potential hazards.

Physicochemical Properties and In Silico Toxicological Predictions

A comprehensive toxicity assessment begins with the characterization of the compound's physicochemical properties and in silico predictions. This information helps in designing subsequent toxicological studies.

Table 1: Physicochemical and In Silico Toxicological Data (Hypothetical)

| Parameter | Value | Method |

| Molecular Formula | C12H16N2O3 | N/A |

| Molecular Weight | 236.27 g/mol | N/A |

| Water Solubility | Predicted Low | In Silico (e.g., ALOGPS) |

| LogP | Predicted 1.5 | In Silico (e.g., XLogP3) |

| pKa | Predicted 4.5 (acid), 10.2 (amidine) | In Silico (e.g., ACD/Labs) |

| Ames Mutagenicity | Predicted Negative | In Silico (e.g., DEREK Nexus) |

| Carcinogenicity | Predicted Negative | In Silico (e.g., DEREK Nexus) |

| hERG Inhibition | Predicted Low Risk | In Silico (e.g., Pred-hERG) |

In Vitro Toxicity Assessment

In vitro assays are crucial for early-stage toxicity screening, providing mechanistic insights and reducing the reliance on animal testing.

Cytotoxicity

Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells.

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

| Cell Line | Assay | Endpoint | IC50 (µM) |

| HepG2 (Liver) | MTT Assay | Cell Viability | > 100 |

| HEK293 (Kidney) | Neutral Red Uptake | Cell Viability | > 100 |

| Caco-2 (Intestinal) | LDH Assay | Membrane Integrity | > 100 |

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 5-(4-Amidinophenoxy)pentanoic Acid (e.g., 0.1 to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material.

Table 3: In Vitro Genotoxicity Data (Hypothetical)

| Assay | Cell Line/Strain | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |

| Micronucleus Test | CHO-K1 | With and Without | Negative |

| Chromosomal Aberration | Human Lymphocytes | With and Without | Negative |

-

Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

-

Compound Exposure: Mix the test compound at various concentrations with the bacterial culture, with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: Plate the mixture on a minimal glucose agar medium.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Acute Toxicity Assessment

A single-dose acute toxicity study in a rodent model provides preliminary information on the potential target organs and the lethal dose.

Table 4: In Vivo Acute Oral Toxicity Data (Hypothetical)

| Species | Sex | Dose (mg/kg) | Observations |

| Sprague-Dawley Rat | Male/Female | 2000 | No mortality or significant clinical signs of toxicity |

| LD50 > 2000 mg/kg |

-

Animal Model: Use healthy, young adult female Sprague-Dawley rats.

-

Dosing: Administer a single oral dose of the test substance to one animal. The starting dose is typically 175 mg/kg.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

LD50 Estimation: The LD50 is estimated using maximum likelihood methods based on the outcomes of a small number of animals (typically 4-6).

Visualizations

The following diagrams illustrate generalized workflows and signaling pathways relevant to a preliminary toxicity assessment.

Caption: A generalized workflow for in vitro toxicity assessment of a novel compound.

Caption: A simplified workflow for an in vivo acute oral toxicity study.

Methodological & Application

Application Notes and Protocols for 5-(4-Amidinophenoxy)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 5-(4-amidinophenoxy)pentanoic acid is presented below.

| Property | Value |

| CAS Number | 144602-61-9 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in aqueous buffers (predicted) |

Potential Applications

Based on its structural similarity to known inhibitors, 5-(4-amidinophenoxy)pentanoic acid is a candidate for investigation in the following areas:

-

Anticoagulant Therapy: As a potential inhibitor of Factor Xa, a critical enzyme in the coagulation cascade, this compound could be explored for the development of novel antithrombotic agents.

-

Anti-inflammatory Research: By inhibiting proteases involved in inflammatory pathways, it may have applications in treating inflammatory diseases.

-

Antimicrobial Drug Discovery: The amidine functional group is present in several antimicrobial agents. This compound could be tested for its efficacy against various bacterial and fungal pathogens.

-

Cancer Research: Certain serine proteases are implicated in tumor progression and metastasis. Inhibitors of these enzymes are valuable tools for cancer research and potential therapeutic leads.

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of 5-(4-amidinophenoxy)pentanoic acid.

Protocol 1: Trypsin Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory activity of 5-(4-amidinophenoxy)pentanoic acid against the serine protease trypsin using a chromogenic substrate.

Materials:

-

Bovine pancreatic trypsin

-

5-(4-amidinophenoxy)pentanoic acid

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl.

-

Prepare a stock solution of 5-(4-amidinophenoxy)pentanoic acid (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of L-BAPNA (e.g., 40 mM) in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

-

Add 10 µL of various concentrations of 5-(4-amidinophenoxy)pentanoic acid (serially diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 10 µL of the trypsin solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

To initiate the reaction, add 20 µL of the L-BAPNA solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 10-15 minutes, taking readings every 30 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition [( (V_control - V_inhibitor) / V_control ) * 100 ] against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Hypothetical Data Presentation:

| Compound | IC₅₀ (µM) against Trypsin |

| 5-(4-amidinophenoxy)pentanoic acid | [Data not available] |

| Benzamidine (Reference Inhibitor) | ~15-20 |

Protocol 2: Factor Xa Inhibition Assay (Chromogenic)

This protocol describes a method to assess the inhibitory effect of 5-(4-amidinophenoxy)pentanoic acid on Factor Xa.

Materials:

-

Human Factor Xa

-

5-(4-amidinophenoxy)pentanoic acid

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-HCl buffer (50 mM, pH 7.8) containing 150 mM NaCl and 0.1% BSA

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Factor Xa (e.g., 1 U/mL) in Tris-HCl buffer.

-

Prepare a stock solution of 5-(4-amidinophenoxy)pentanoic acid (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of the chromogenic substrate (e.g., 2 mM) in sterile water.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.

-

Add 10 µL of various concentrations of 5-(4-amidinophenoxy)pentanoic acid to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 20 µL of the Factor Xa solution to all wells.

-

Incubate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Add 20 µL of the chromogenic substrate solution to each well to start the reaction.

-

Measure the absorbance at 405 nm in kinetic mode for 10 minutes.

-

-

Data Analysis:

-